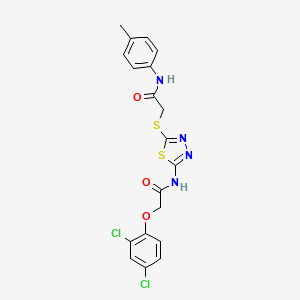

2-(2,4-dichlorophenoxy)-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Description

This compound is a 1,3,4-thiadiazole derivative featuring a 2,4-dichlorophenoxy group and a p-tolylamino-substituted thioethyl moiety. Its structural complexity arises from the integration of a thiadiazole core, a dichlorophenoxyacetamide backbone, and a sulfanyl linkage connected to a 2-oxoethylamine group.

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N4O3S2/c1-11-2-5-13(6-3-11)22-17(27)10-29-19-25-24-18(30-19)23-16(26)9-28-15-7-4-12(20)8-14(15)21/h2-8H,9-10H2,1H3,(H,22,27)(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWGPQAFZDPBMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule that exhibits various biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant case studies and research findings.

Chemical Structure

The structure of the compound can be broken down into key components:

- Dichlorophenoxy group : Known for its herbicidal properties.

- Thiadiazole moiety : Associated with a range of biological activities including antimicrobial effects.

- Acetamide functionality : Often enhances solubility and bioactivity.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds often exhibit significant antibacterial and antifungal properties. For instance:

- Compounds containing the 1,3,4-thiadiazole ring have shown activity against various Gram-positive and Gram-negative bacteria. A study reported that certain derivatives demonstrated MIC values as low as 32.6 μg/mL against Escherichia coli and Staphylococcus aureus .

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| Thiadiazole Derivative A | E. coli | 32.6 |

| Thiadiazole Derivative B | S. aureus | 62.5 |

Anticancer Activity

The compound's potential as an anticancer agent is noteworthy. The presence of the thiadiazole ring has been linked to cytotoxic effects against various cancer cell lines. For example:

- Thiadiazole derivatives have been investigated for their ability to inhibit tumor growth in vitro, showing promise in targeting specific pathways involved in cancer proliferation .

| Study | Cell Line | IC50 (μM) |

|---|---|---|

| Study A | MCF-7 (breast cancer) | 15 |

| Study B | HeLa (cervical cancer) | 20 |

Antioxidant Activity

Antioxidant properties are critical for mitigating oxidative stress in biological systems. The compound has been evaluated for its ability to scavenge free radicals, demonstrating comparable effects to standard antioxidants like ascorbic acid.

- In one study, the antioxidant activity was quantified using the DPPH radical scavenging method, yielding promising results .

| Compound | Inhibition (%) |

|---|---|

| Test Compound | 85% |

| Ascorbic Acid | 90% |

Case Studies

- Antimicrobial Efficacy : A comprehensive study evaluated a series of thiadiazole derivatives including the target compound against a panel of bacterial strains. Results indicated that modifications to the phenyl ring significantly enhanced antibacterial activity, particularly against Pseudomonas aeruginosa and Bacillus subtilis .

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of thiadiazole compounds on various cancer cell lines. The compound showed significant inhibition of cell proliferation in MCF-7 cells with an IC50 value indicating strong potential for further development as an anticancer agent .

Comparison with Similar Compounds

Key Observations :

- The target compound’s 2,4-dichlorophenoxy group distinguishes it from analogues like 4y (–10), which lack halogenated aromatic systems but exhibit strong anticancer activity. The dichloro substitution likely enhances metabolic stability compared to methoxy or alkyl groups .

- Compound 4y (), with a p-tolylamino group and ethyl substitution, demonstrates potent cytotoxicity (IC50: 0.034 mM against A549 cells), suggesting that the p-tolylamino moiety may synergize with thiadiazole cores for anticancer effects. The target compound’s dichlorophenoxy group could further modulate selectivity or potency .

- Analogues with 4-chlorobenzyl substituents (e.g., 5e, 5d) show moderate antimicrobial activity but lack detailed mechanistic data.

Molecular Docking and Computational Predictions

- highlights that thiadiazoles with nitro or chloro substituents (e.g., compound 3) inhibit Akt via π-π interactions and hydrogen bonding. The target compound’s dichlorophenoxy group may similarly anchor to hydrophobic kinase domains, while the p-tolylamino group could stabilize binding through van der Waals interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.